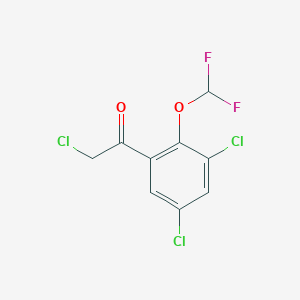

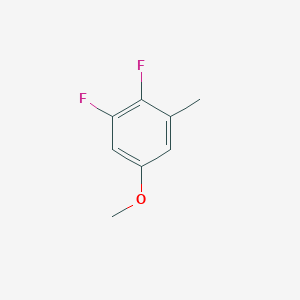

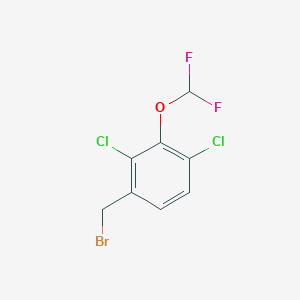

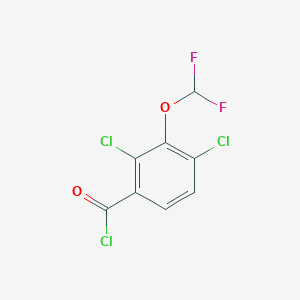

![molecular formula C12H16BrNO6 B1411375 Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester CAS No. 1431509-31-7](/img/structure/B1411375.png)

Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester

Übersicht

Beschreibung

This compound is a type of ester, which is an organic compound made by replacing the hydrogen of an acid by an alkyl or other organic group. The specific groups in this compound suggest that it might have interesting chemical properties, but without specific studies or data, it’s hard to say more .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a propanoic acid group, a bromo group, a methyl group, and an ester group. These groups are likely to confer specific chemical properties to the compound .Chemical Reactions Analysis

As an ester, this compound would likely undergo reactions typical of esters, such as hydrolysis. The presence of the bromo group also suggests that it might undergo halogenation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the groups it contains. For example, as an ester, it is likely to be polar and may have a distinct odor. The bromo group might make it relatively heavy and possibly reactive .Wissenschaftliche Forschungsanwendungen

Pharmacological Properties and Applications

This compound's pharmacological characteristics, such as adrenergic activity, have been studied to understand its potential therapeutic applications. For instance, the adrenergic activity of related pyrrolidinyl propionate esters has been explored in various pharmacological assays, including acute toxicity, effects on the nictitating membrane, isolated rat uterus, cardiovascular effects, locomotor activity, and central nervous system effects via electroencephalography (Riera de Narváez & Vicuña Fernández, 1993).

Anti-inflammatory and Antioxidant Effects

The compound's structure, related to caffeic acid phenethyl ester (CAPE), suggests potential antioxidant and anti-inflammatory properties. CAPE, derived from propolis, has demonstrated significant inhibition of asthmatic reactions, including eosinophil count reduction in bronchoalveolar lavage fluid and inhibition of TNF-alpha synthesis, showcasing potential for asthma treatment and other inflammatory conditions (Jung et al., 2008).

Antithrombotic and Hemostatic Regulation

The selective inhibition of activated blood coagulation factors by derivatives, such as DX-9065a, highlights the compound's relevance in studying hemostatic regulation and potential therapeutic applications in conditions like disseminated intravascular coagulation (DIC) (Tanabe et al., 1999).

Antiangiogenic and Chemoprotective Effects

Research into analogs such as TSU-68, with antiangiogenic properties, underscores the compound's utility in cancer research, particularly in understanding mechanisms of tumor angiogenesis and exploring new chemoprotective agents (Kitamura et al., 2007).

Neuropharmacology and Compulsive Behavior

Investigations into orexin receptor mechanisms and their role in compulsive food consumption provide insights into the compound's potential applications in studying and treating binge eating and possibly other eating disorders (Piccoli et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 2-(2-bromo-2-methylpropanoyl)oxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO6/c1-11(2,13)9(17)19-12(3,4)10(18)20-14-7(15)5-6-8(14)16/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPXPBBYXFVFGAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)ON1C(=O)CCC1=O)OC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.